Mutant IDH2 Selectivity Over Wild-Type IDH2: A 40-Fold Window
Enasidenib inhibits mutant IDH2 variants (R140Q, R172S, R172K) at concentrations approximately 40-fold lower than those required to inhibit the wild-type (WT) IDH2 enzyme in vitro, establishing its on-target specificity and minimizing potential toxicity from wild-type enzyme inhibition [1]. This selectivity window is quantified in the FDA-approved prescribing information.
| Evidence Dimension | Selectivity (fold difference in inhibitory concentration) |
|---|---|
| Target Compound Data | IC50 for mutant IDH2 (R140Q, R172S, R172K) versus IC50 for wild-type IDH2 (WT) in biochemical assays |
| Comparator Or Baseline | Wild-type IDH2 enzyme (WT) as baseline comparator |
| Quantified Difference | Approximately 40-fold lower concentrations for mutant IDH2 inhibition relative to wild-type IDH2 inhibition |
| Conditions | In vitro biochemical assays as described in FDA labeling (IDHIFA prescribing information, Section 12.1) |
Why This Matters
The 40-fold selectivity window ensures that enasidenib mesylate specifically targets IDH2-mutant cells while sparing wild-type IDH2-expressing normal tissues, reducing the risk of mechanism-based toxicities and making it the preferred tool compound for IDH2-mutant AML research.
- [1] IDHIFA (enasidenib) [package insert]. Summit, NJ: Celgene Corporation; 2017. Section 12.1 Mechanism of Action. View Source
